2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Overview
Description
Estrogen receptor modulators are compounds that interact with estrogen receptors in the body, influencing their activity. Estrogen receptor modulator 1 is a selective estrogen receptor modulator that can act as an agonist or antagonist depending on the tissue type. These compounds are crucial in the treatment of hormone-dependent conditions such as breast cancer and osteoporosis .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, also known as Raloxifene Core, are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in the body.
Mode of Action
Raloxifene Core interacts with its targets by acting as a transcriptional coactivator for steroid receptors and nuclear receptors . It coactivates the steroid binding domain (AF-2), leading to changes in the transcription of genes regulated by these receptors .
Biochemical Pathways
It is known that the compound’s interaction with its targets can influence the transcription of genes regulated by steroid and nuclear receptors . This can have downstream effects on various physiological processes, including those related to the action of estrogen.
Result of Action
It has been suggested that the compound may induce apoptosis in certain types of breast cancer cells . This suggests that Raloxifene Core could potentially have therapeutic applications in the treatment of this disease.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol are not fully understood. It is known to interact with certain biomolecules. For instance, it has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 in humans .
Molecular Mechanism
It is known to interact with certain biomolecules, but the details of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of guaiazulene as a starting material.
Industrial Production Methods: Industrial production of estrogen receptor modulators typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Estrogen receptor modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Estrogen receptor modulator 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new selective estrogen receptor modulators.
Biology: Investigated for its role in cellular signaling pathways and gene expression regulation.
Medicine: Employed in the treatment of hormone-dependent cancers, such as breast cancer, and conditions like osteoporosis.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Tamoxifen: Used for the prevention and treatment of breast cancer.
Raloxifene: Used for the treatment of osteoporosis.
Bazedoxifene: Effective in reducing vertebral fractures.
Ospemifene: Used for the treatment of dyspareunia and vulvovaginal atrophy
Uniqueness: Estrogen receptor modulator 1 is unique due to its specific tissue-selective effects, which allow it to act as an agonist in some tissues and an antagonist in others. This selective activity reduces the risk of side effects and enhances therapeutic efficacy compared to other estrogen receptor modulators .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzothiophen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGWZLQPNOETLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332204 | |
Record name | RALOXIFENE CORE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63676-22-2 | |
Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63676-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALOXIFENE CORE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZK5PJ1CM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.